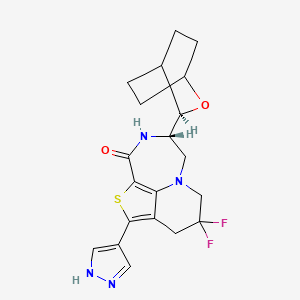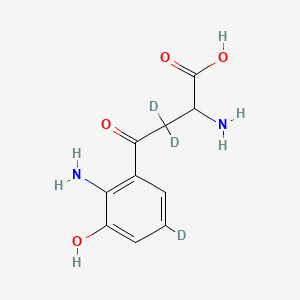
4-epi-Withaferin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an analogue of Withaferin A and has garnered attention for its potential therapeutic properties, particularly in the field of oncology . Withanolides, the class of compounds to which 4-epi-Withaferin A belongs, are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Withaferin A involves the chemical modification of Withaferin A. One common method includes the epimerization of Withaferin A at the C-4 position. This process typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing withanolides, including this compound, on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 4-epi-Withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-epi-Withaferin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as heat shock proteins (Hsp90), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription (STAT) proteins.
Pathways Involved: this compound induces oxidative stress, leading to the generation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
4-epi-Withaferin A is unique among withanolides due to its specific stereochemistry at the C-4 position. Similar compounds include:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
Withanone: Another withanolide with notable anticancer and neuroprotective effects.
Withanolide D: Known for its immunomodulatory and anti-inflammatory activities.
The uniqueness of this compound lies in its enhanced cytotoxicity and cytoprotective heat-shock-inducing activity compared to its analogues .
Propriétés
Formule moléculaire |
C28H38O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |
Clé InChI |
DBRXOUCRJQVYJQ-SKXGSRCNSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)


![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)


![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)






